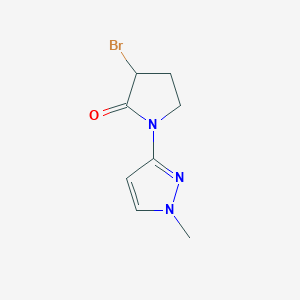
3-bromo-1-(1-methyl-1H-pyrazol-3-yl)pyrrolidin-2-one
Overview
Description
3-bromo-1-(1-methyl-1H-pyrazol-3-yl)pyrrolidin-2-one, also known as 3-bromo-1-methyl-pyrazole-2-one (3-BMPP), is a synthetic pyrazole derivative that has been studied for its potential applications in scientific research. 3-BMPP is a heterocyclic compound that has been found to have a range of biochemical and physiological effects, making it an interesting and potentially useful compound for laboratory experiments.
Scientific Research Applications
Photoreactions and Spectroscopy
Studies have shown that derivatives of pyrazoles, similar to 3-bromo-1-(1-methyl-1H-pyrazol-3-yl)pyrrolidin-2-one, exhibit various photoreactions like excited-state intramolecular and intermolecular proton transfer. These photoreactions are evident through dual luminescence in UV/Vis spectroscopy, making them significant in photochemical research (Vetokhina et al., 2012).
Synthesis of Chemical Compounds
The compound and its derivatives are utilized in the synthesis of various complex chemical structures. For instance, it is used as an intermediate in the synthesis of chlorantraniliprole, a new insecticide (Niu Wen-bo, 2011). This highlights its role in the development of agrochemicals.
Biological Studies
The derivatives of this compound have been evaluated for their biological activities, including insecticidal and fungicidal properties. They have shown efficacy in these areas, suggesting potential in the development of new pest control agents (Hongwei Zhu et al., 2014).
Coordination Chemistry
In coordination chemistry, pyrazole derivatives are used to synthesize various metal complexes. These complexes are studied for their reactivity, structure, and potential applications in areas like catalysis and materials science (Reinner O. Omondi et al., 2018).
Pyrolysis Studies
Pyrolysis of compounds similar to this compound has been examined in contexts like tobacco processing. These studies help understand the thermal decomposition and potential formation of harmful byproducts (V. Gaddamidi et al., 2011).
properties
IUPAC Name |
3-bromo-1-(1-methylpyrazol-3-yl)pyrrolidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10BrN3O/c1-11-4-3-7(10-11)12-5-2-6(9)8(12)13/h3-4,6H,2,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXBAKQQTSMCBCA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC(=N1)N2CCC(C2=O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10BrN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




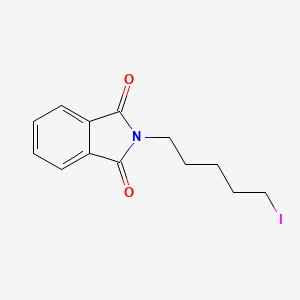
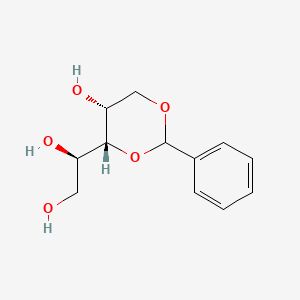
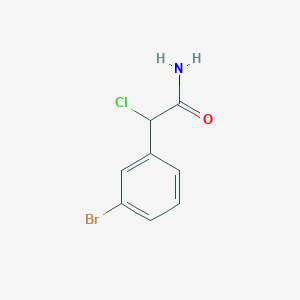
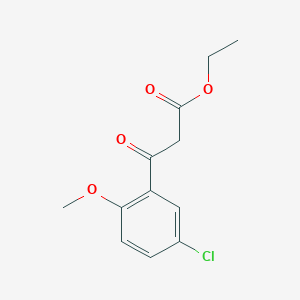
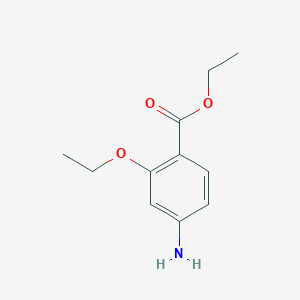

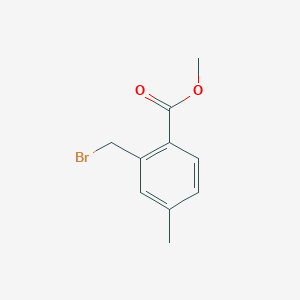
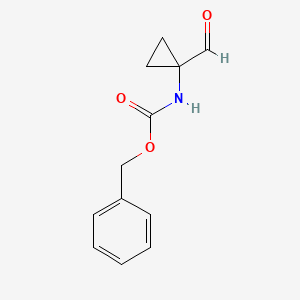



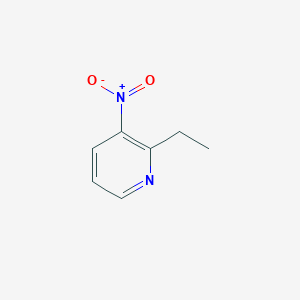
![2-Methyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine](/img/structure/B1442909.png)